![molecular formula C15H12ClNO3S B2601321 3-[(4-Chlorophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone CAS No. 882748-86-9](/img/structure/B2601321.png)
3-[(4-Chlorophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[(4-Chlorophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone” is a chemical compound that is part of a collection of rare and unique chemicals . It is provided to early discovery researchers for their work .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior under different conditions. For “this compound”, the available information indicates that it has a molecular weight of 321.779 and a density of 1.4±0.1 g/cm3 .Scientific Research Applications
Transparent Aromatic Polyimides
The chemical structure of 3-[(4-Chlorophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone contributes to the development of transparent aromatic polyimides with high refractive indices and small birefringence. These polyimides, synthesized through a thermal polycondensation process, exhibit excellent thermomechanical stabilities. A specific variant, the BPDA/BCTPB PI, showcases high transparency and colorlessness, along with a noncoplanar conformation of the main chain, which results in notable optical properties (Tapaswi et al., 2015).
Crystal Structure and Weak Interactions
The compound (E)-3-(2-Chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, closely related in structure, demonstrates unique crystal stacking and interaction patterns. Intramolecular C—H⋯O and C—H⋯Cl interactions contribute to the stabilization of its molecular structure, while π–π interactions facilitate the formation of columnar structures in the crystal lattice (Fun et al., 2008).
Asymmetric Synthesis and Enzymatic Activity
The compound also has implications in asymmetric synthesis, particularly in the production of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drugs. This synthesis involves the use of microbial reductases, showcasing the compound's relevance in biocatalysis and pharmaceutical production (Choi et al., 2010).
Novel Compounds Synthesis
The synthesis of novel compounds involving this compound derivatives showcases its versatility in creating diverse molecular structures with potential biological activities. These compounds, often containing long alkyl chains or thiazolidin-4-ones, demonstrate the compound's role in the synthesis of new molecular entities with potential applications in medicinal chemistry (Rahman et al., 2005).
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3S/c16-12-4-6-14(7-5-12)21-9-8-15(18)11-2-1-3-13(10-11)17(19)20/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIBLMKVEXUSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
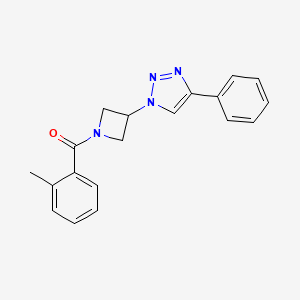
![1-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-{[1-(4-methylbenzyl)piperidin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B2601241.png)

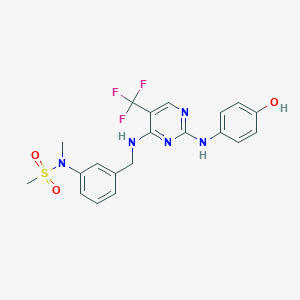
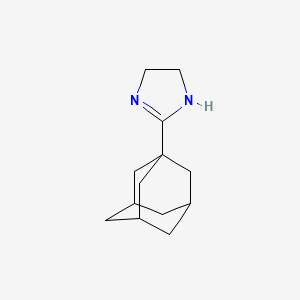
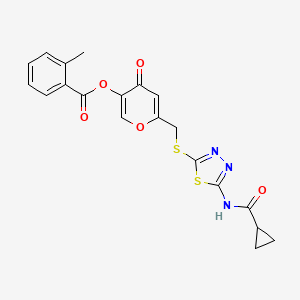
![2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide](/img/structure/B2601249.png)


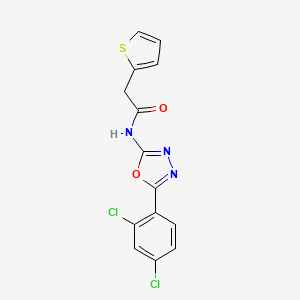
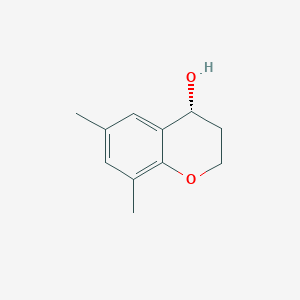
![5-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2601257.png)

![N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2601260.png)
